8-ブロモキノリン-4(1H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

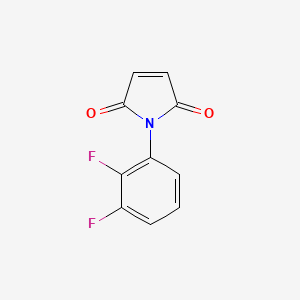

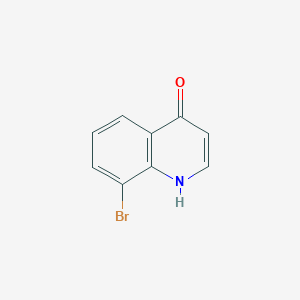

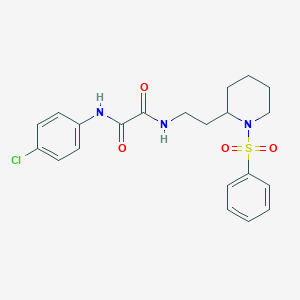

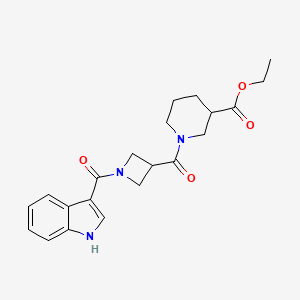

8-Bromo-4-hydroxyquinoline is a heterocyclic compound that has been studied due to its diverse applications in the fields of chemistry, pharmacology, and material science. It is a solid substance with the empirical formula C9H6BrNO .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been reported in the literature with various protocols. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The SMILES string for this compound is Oc1ccnc2c(Br)cccc12 .

Chemical Reactions Analysis

The bromination of 8-substituted quinolines has been studied . For example, bromoalkylated coumarins were reacted with 4- and 8-hydroxyquinoline in the presence of 1 equivalent of KOH and catalytic amounts of KI and tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst in refluxing acetonitrile to give the corresponding conjugates .

Physical And Chemical Properties Analysis

8-Bromo-4-hydroxyquinoline is a solid substance with the empirical formula C9H6BrNO and a molecular weight of 224.05 .

科学的研究の応用

医薬品化学と創薬

8-ブロモキノリン-4(1H)-オンは有望な薬理学的特性を示し、創薬のための貴重な足場となっています。研究者らは、その潜在的な用途として以下を検討しています。

- 抗癌剤: この化合物のいくつかの誘導体は、癌細胞に対して細胞毒性を示します .

- 抗菌剤: 研究は、その抗菌性と抗真菌性を強調しています .

- 抗炎症化合物: 8-ブロモキノリン-4(1H)-オン誘導体は、炎症経路を調節する可能性があります .

配位化学と金属錯体

8-ブロモキノリン-4(1H)-オン中の臭素原子は、遷移金属との配位を可能にします。用途には以下が含まれます。

- 発光プローブ: この化合物の金属錯体は、生物学的イメージングとセンシングのための発光プローブとして役立ちます .

- 触媒: 研究者らは、特に金属媒介変換における触媒反応におけるその使用を検討してきました .

材料科学

材料科学において、8-ブロモキノリン-4(1H)-オンは以下について調査されています。

分析化学

研究者らは、以下に8-ブロモキノリン-4(1H)-オンを用いています。

光物理学と分光法

化合物の光物理学的特性により、以下での使用につながっています。

有機合成

最後に、8-ブロモキノリン-4(1H)-オンは有機合成における汎用性の高い構成要素として役立ち、多様な分子構造の構築を可能にします .

作用機序

8-Hydroxyquinoline derivatives, including 8-Bromo-4-hydroxyquinoline, have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have been described as copper and zinc ionophores because they do not cause metal depletion, as would be expected for a chelation mechanism, but rather cellular accumulation of these ions .

将来の方向性

Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions of 8-Bromo-4-hydroxyquinoline could involve further exploration of its therapeutic potential and applications in drug discovery.

特性

IUPAC Name |

8-bromo-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 |

Source

|

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57798-00-2 |

Source

|

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2572365.png)

![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)